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Compound of Interest

Compound Name: 3-(2-Phenoxyethyl)azetidine

Cat. No.: B15302035 Get Quote

For Immediate Release

Kenilworth, NJ – October 26, 2025 – This technical guide provides a summary of the expected

spectroscopic characteristics of 3-(2-Phenoxyethyl)azetidine. As a niche chemical compound,

publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for 3-(2-
Phenoxyethyl)azetidine is not readily available in the public domain at this time. However,

based on the known spectroscopic behavior of its constituent functional groups—the azetidine

ring, the phenoxy group, and the ethyl bridge—we can predict the key spectral features that

would be observed upon analysis.

This document is intended for researchers, scientists, and professionals in drug development

who are working with or have an interest in novel azetidine derivatives. The information

presented here is based on established principles of spectroscopy and data from analogous

structures.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-(2-
Phenoxyethyl)azetidine. These predictions are based on the analysis of related azetidine

compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.35 - 7.25 m 2H Ar-H (meta)

7.00 - 6.90 t 1H Ar-H (para)

6.90 - 6.80 d 2H Ar-H (ortho)

4.10 - 4.00 t 2H O-CH₂

3.70 - 3.50 m 4H
Azetidine ring CH₂ (α

to N)

3.00 - 2.80 m 1H
Azetidine ring CH (γ to

N)

2.10 - 1.90 q 2H CH₂-CH (ethyl bridge)

1.90 - 1.70 br s 1H NH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm) Assignment

158.5 Ar-C (C-O)

129.5 Ar-C (meta)

121.0 Ar-C (para)

114.5 Ar-C (ortho)

67.0 O-CH₂

52.0 Azetidine ring C (α to N)

35.0 CH₂-CH (ethyl bridge)

33.0 Azetidine ring C (β to N)

Table 3: Predicted Key IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15302035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Functional Group

3350 - 3300 N-H Stretch (secondary amine)

3100 - 3000 C-H Stretch (aromatic)

2980 - 2850 C-H Stretch (aliphatic)

1600, 1500 C=C Stretch (aromatic)

1240 C-O Stretch (aryl ether)

1170 C-N Stretch (aliphatic amine)

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

177.11 [M]⁺ (Molecular Ion)

148.08 [M - C₂H₅]⁺ (Loss of ethyl group)

120.08 [M - C₆H₅O]⁺ (Loss of phenoxy group)

94.04 [C₆H₅OH]⁺ (Phenol)

84.08 [C₅H₁₀N]⁺ (Azetidinyl ethyl fragment)

57.06 [C₃H₇N]⁺ (Azetidine ring fragment)

Experimental Protocols
While specific experimental data for the target molecule is unavailable, a general methodology

for acquiring such data is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 3-(2-Phenoxyethyl)azetidine
would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer

operating at a frequency of 400 MHz or higher. Chemical shifts would be reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform

Infrared (FTIR) spectrometer. A thin film of the neat compound would be prepared on a salt

plate (e.g., NaCl or KBr), or the sample would be analyzed as a KBr pellet. The spectrum would

be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization

(EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample would be

introduced into the ion source, and the resulting fragmentation pattern would be analyzed. For

ESI-MS, the sample would be dissolved in a suitable solvent and infused into the spectrometer.

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be

determined.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical compound like 3-(2-Phenoxyethyl)azetidine.
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of 3-(2-Phenoxyethyl)azetidine:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15302035#spectroscopic-data-nmr-ir-ms-for-3-2-
phenoxyethyl-azetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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